molecular formula C14H16N2O4S B2501014 N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide CAS No. 942742-36-1

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide

Cat. No.: B2501014
CAS No.: 942742-36-1
M. Wt: 308.35
InChI Key: IBOQCYAJNHGYGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H16N2O4S and its molecular weight is 308.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactivity

Research focuses on the synthesis and reactivity of furan and thiazolidine derivatives, highlighting methodologies for creating compounds with potential biological activities. The synthesis of these compounds involves various chemical reactions, showcasing their versatility in chemical transformations and potential for generating novel molecules with designed functionalities (А. Aleksandrov & М. М. El’chaninov, 2017).

Antimicrobial Activity

Several studies have demonstrated the antimicrobial potential of thiazolidine-2,4-dione derivatives, indicating their use in developing new antibacterial and antifungal agents. These compounds have been evaluated against a range of pathogens, showing varying degrees of activity, which suggests their potential application in combating microbial infections (Rakia Abd Alhameed et al., 2019).

Molecular Characterization and Biological Activity

Research into thiazole-based heterocyclic amides has included comprehensive molecular characterization and investigation of their biological activities. Studies have combined experimental techniques such as IR, NMR, and X-ray diffraction with theoretical methods like DFT modeling to understand the structural and electronic properties of these compounds. Their antimicrobial activity against a variety of microorganisms suggests potential pharmacological and medical applications (Sukriye Cakmak et al., 2022).

Anticancer Activity

Thiazolidinone compounds have been synthesized and tested for their antiproliferative activity against human leukemia cell lines. The investigation of these compounds reveals their potential in inducing apoptosis and inhibiting cancer cell growth, highlighting their significance in anticancer drug development (S. Chandrappa et al., 2009).

Mechanism of Action

The mechanism of action of thiazolidin-2,4-dione (TZD) analogues, which are similar to the compound , involves improving insulin resistance through PPAR-γ receptor activation, inhibiting cytoplasmic Mur ligases for antimicrobial action, and scavenging reactive oxygen species (ROS) for antioxidant action .

Future Directions

The future directions in the research of thiazoles and their derivatives could involve the design and structure-activity relationship of bioactive molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Properties

IUPAC Name

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-12-8-21-14(19)16(12)10-5-2-1-4-9(10)15-13(18)11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBOQCYAJNHGYGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC=CO2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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